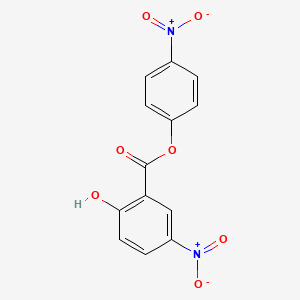

4-Nitrophenyl 2-hydroxy-5-nitrobenzoate

Descripción

4-Nitrophenyl 2-hydroxy-5-nitrobenzoate is an aromatic ester derivative featuring a 2-hydroxy-5-nitrobenzoic acid backbone esterified with a 4-nitrophenyl group. Structurally, it combines two nitro substituents: one at the para position on the phenyl ester group and another at the meta position relative to the hydroxyl group on the benzoate moiety. This arrangement confers distinct electronic and steric properties, influencing its reactivity and applications.

The compound’s nitro groups act as strong electron-withdrawing groups, polarizing the ester bond and enhancing susceptibility to hydrolysis or nucleophilic attack. Such properties are critical in applications like prodrug design or catalytic substrates, where controlled release of 4-nitrophenol (a common chromophore) is desirable .

Propiedades

Número CAS |

17374-49-1 |

|---|---|

Fórmula molecular |

C13H8N2O7 |

Peso molecular |

304.214 |

Nombre IUPAC |

(4-nitrophenyl) 2-hydroxy-5-nitrobenzoate |

InChI |

InChI=1S/C13H8N2O7/c16-12-6-3-9(15(20)21)7-11(12)13(17)22-10-4-1-8(2-5-10)14(18)19/h1-7,16H |

Clave InChI |

RKASYGMMWOLFLI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |

Sinónimos |

2-hydroxy-,5-nitro-, 4-nitrophenyl ester |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Esters of Hydroxy-Nitrobenzoic Acids

- Methyl 2-hydroxy-5-nitrobenzoate (CAS 17302-46-4) Structure: Methyl ester of 2-hydroxy-5-nitrobenzoic acid. Molecular Formula: C₈H₇NO₅; Molecular Weight: 197.15 g/mol . However, the absence of a para-nitro substituent on the ester moiety diminishes electronic activation of the ester bond.

- Ethyl 4-nitrobenzoate Structure: Ethyl ester of 4-nitrobenzoic acid. Molecular Formula: C₉H₉NO₄; Molecular Weight: 195.17 g/mol . Key Differences: The nitro group is para to the ester oxygen, enhancing electron withdrawal and hydrolysis rates compared to meta-substituted analogues. Ethyl esters generally exhibit slower hydrolysis than aryl esters due to weaker electron withdrawal from alkyl groups .

Nitro-Substituted Aromatic Heterocycles

- 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione Structure: Thiadiazole ring with 4-nitrophenylamino and thione groups. Key Differences: The thiadiazole core introduces heterocyclic aromaticity, altering electronic distribution and bioactivity.

- 1,3,4-Thiadiazole Derivatives with 4-Nitrophenyl Groups Example: Compounds from N-(4-nitrophenyl)acetohydrazonoyl bromide . Key Differences: Heterocyclic systems enhance planar rigidity and π-π stacking, improving interactions with biological targets. Antimicrobial activity against E. coli and C. albicans is notable in these derivatives .

Substituent Position and Electronic Effects

4-Nitro-4'-hydroxy-azobenzene (Compound D)

- Structure : Azo bridge with para-nitro and para-hydroxy groups.

- Key Differences : The azo group (–N=N–) provides conjugation, shifting absorption spectra and enabling use as a pH indicator. In contrast, the ester group in 4-nitrophenyl 2-hydroxy-5-nitrobenzoate facilitates hydrolytic cleavage over photoisomerization .

- (2-Butyl-5-nitrobenzofuran-3-yl)(4-nitrophenyl)methanone (Compound 9) Structure: Benzofuran fused with nitro and 4-nitrophenyl ketone groups. Key Differences: The ketone functionality and fused benzofuran ring increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions compared to esters .

Reactivity and Stability

- Hydrolysis Kinetics: 4-Nitrophenyl esters hydrolyze rapidly under basic conditions due to the electron-withdrawing nitro group activating the ester bond. For example, 4-nitrophenyl boronic acid converts to 4-nitrophenol with a rate constant of 0.0586 s⁻¹ at pH ~11 . Alkyl esters (e.g., methyl or ethyl) show slower hydrolysis, as seen in ethyl 4-nitrobenzoate’s stability under neutral conditions .

Thermal Stability :

- Aryl nitro compounds like 4-nitrophenyl phenyl ether exhibit moderate thermal stability (mp 57°C) , whereas heterocyclic derivatives (e.g., thiadiazoles) often have higher melting points due to crystalline packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.